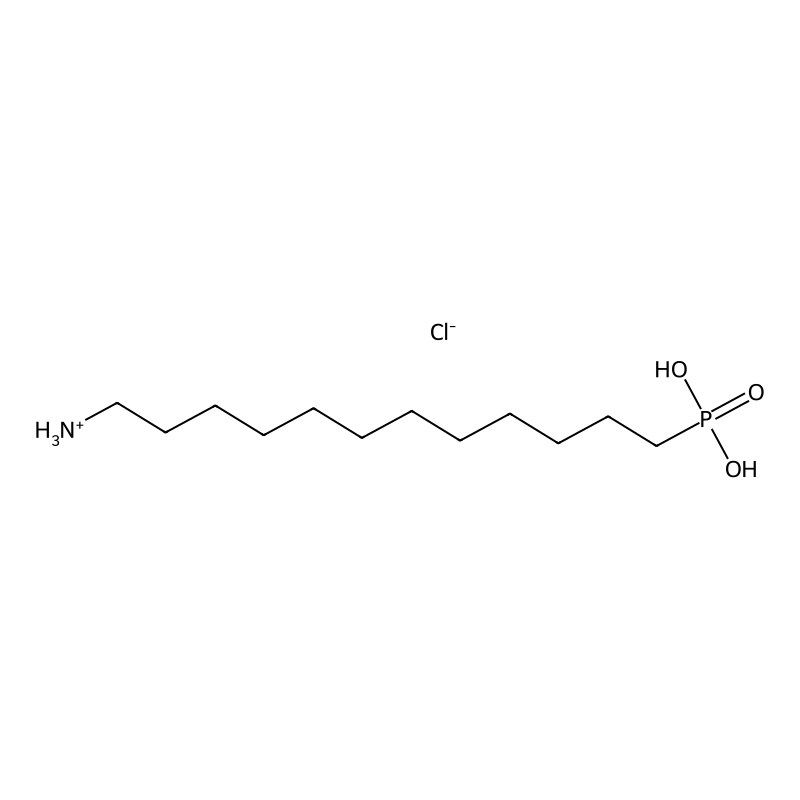

12-Phosphonododecylazanium;chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-Aminododecylphosphonic acid hydrochloride (ADDP) is a bifunctional molecule containing both a primary amine and a phosphonic acid group. This unique structure allows ADDP to participate in various organic synthesis reactions. For instance, researchers have utilized ADDP as a coupling agent to form amide bonds between carboxylic acids and amines [1].

*Source: [1] Journal of Organic Chemistry (American Chemical Society) - "A New Approach to Peptide Coupling Using 12-Aminododecylphosphonic Acid Hydrochloride" ()

Material Science

Due to its dual functionality, ADDP has applications in material science research. For example, studies have explored the use of ADDP in the development of corrosion-resistant coatings for metals [2]. The phosphonic acid group in ADDP can bond to metal surfaces, while the amine group can interact with organic polymers, potentially creating a protective layer.

*Source: [2] Journal of Materials Science (Springer Nature) - "Phosphonic acid self-assembled monolayers on aluminum for corrosion protection" ()

Biological Research

ADDP's properties have also been investigated in biological research. Studies have explored the potential of ADDP as a drug delivery vehicle due to its ability to interact with both biological molecules and cell membranes [3].

*Source: [3] International Journal of Pharmaceutics (Elsevier) - "Functionalization of mesoporous silica nanoparticles with aminophosphonic acids for drug delivery" ()

12-Aminododecylphosphonic acid hydrochloride salt is a synthetic compound with the chemical formula C₁₂H₂₉ClNO₃P and a molecular weight of 301.79 g/mol []. It exists as a white solid []. While its natural origin is not documented, it finds application as a coupling agent in organic synthesis [, ]. Specifically, it reacts with carbonyl functionalities (aldehydes or ketones) to form imine linkages [].

Molecular Structure Analysis

The key features of the molecule include:

- A long aliphatic chain (dodecyl group, 12 carbons) - This tail contributes to hydrophobic character [].

- A terminal primary amine group (NH2) - This functionality provides nucleophilicity for reaction with carbonyl groups [].

- A phosphonic acid group (PO(OH)2) - This group likely exists as an anion (PO(O⁻)(OH)) due to the presence of the hydrochloride salt (Cl⁻) for charge balance [].

The combination of the amine and phosphonic acid groups makes this molecule a bifunctional linker, capable of reacting with two different functional groups in a molecule [].

Chemical Reactions Analysis

The primary application of 12-Aminododecylphosphonic acid hydrochloride salt is as a coupling agent for the formation of imine linkages. A representative reaction scheme is shown below []:

R¹²C=O (aldehyde or ketone) + H₂N-C₁₂H₂₄-PO(OH)(O⁻) • Cl⁻ → R¹²C=N-C₁₂H₂₄-PO(OH)(O⁻) + HCl

(R¹² represents an organic group)

Limited information exists on the synthesis or decomposition of this specific compound.

Physical And Chemical Properties Analysis

- Appearance: White solid [].

- Molecular Formula: C₁₂H₂₉ClNO₃P [].

- Molecular Weight: 301.79 g/mol [].

- Melting Point/Boiling Point: Data not readily available.

- Solubility: Likely soluble in polar organic solvents like water and methanol due to the presence of charged groups (amine and phosphonate). Solubility in non-polar solvents is expected to be low due to the long aliphatic chain [].

- Stability: Information on stability towards light, heat, or moisture is not available. Shelf life is reported as 3 years under recommended storage conditions (presumably cool, dry, and dark) [].

The mechanism of action of 12-Aminododecylphosphonic acid hydrochloride salt relates to its use as a coupling agent. The primary amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a new carbon-nitrogen bond (imine) and releases a water molecule. The phosphonic acid group does not directly participate in the coupling reaction but may influence the overall reactivity or stability of the molecule [].